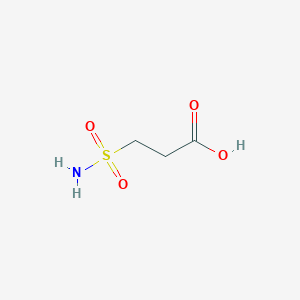

3-(Aminosulfonyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-sulfamoylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORVWJURYPIBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617302 | |

| Record name | 3-Sulfamoylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-10-8 | |

| Record name | 3-Sulfamoylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminosulfonyl)propanoic Acid (CAS 15441-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminosulfonyl)propanoic acid, also known as 3-sulfamoylpropanoic acid, with CAS number 15441-10-8, is an organic building block with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action. While direct experimental data on the biological functions of this specific compound are limited in publicly available literature, this guide draws insights from the well-established activities of structurally related sulfonamides and propanoic acid derivatives. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7]

| Property | Value |

| CAS Number | 15441-10-8 |

| Molecular Formula | C₃H₇NO₄S |

| Molecular Weight | 153.16 g/mol [1][3][6][7] |

| IUPAC Name | 3-sulfamoylpropanoic acid[2][8] |

| Synonyms | 3-sulfamoylpropanoic acid[1][8] |

| Appearance | White to off-white solid[4] |

| Boiling Point | 407.8 °C at 760 mmHg[4] |

| Density | 1.572 g/cm³[4] |

| pKa | 4.07 (Predicted)[4] |

| SMILES | O=S(=O)(N)CCC(=O)O[2][6] |

| InChI | InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8)[2][4][6] |

Synthesis

A documented method for the synthesis of this compound involves the hydrolysis of a precursor compound.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Precursor Compound (Assumed to be the corresponding ester or other hydrolyzable derivative)

-

Potassium Hydroxide (KOH)

-

Water

-

10% Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

An aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is added to a solution of the precursor compound (10 g, 0.066 mol) in 50 mL of water.

-

The reaction mixture is refluxed for 1 hour.

-

After reflux, the mixture is cooled to room temperature.

-

The pH of the solution is adjusted to 2-3 by the addition of 10% HCl.

-

The acidified solution is evaporated to dryness under vacuum.

-

Acetone (150 mL) is added to the resulting residue, and the mixture is stirred for 30 minutes.

-

The solid residue is filtered off and washed with an additional 100 mL of acetone.

-

The filtrate is collected and evaporated under vacuum to yield the colorless crystalline product, this compound.

-

The product is dried in the air to a constant weight.

Potential Biological Activities and Mechanisms of Action

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10] A structurally similar compound, 3-(4-sulfamoylphenyl)propanoic acid, has been investigated as a potential carbonic anhydrase inhibitor for reducing intraocular pressure in glaucoma.[2] It is plausible that this compound could also exhibit inhibitory activity against various carbonic anhydrase isoforms.

Antimicrobial Activity

Propanoic acid and its derivatives are known to possess antimicrobial properties.[11] For instance, they can suppress the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[11] Furthermore, numerous sulfonamide-containing compounds have been synthesized and evaluated as potential antimicrobial agents.[6][8][12][13][14] The combination of the sulfonamide and propanoic acid moieties in this compound suggests it could be a starting point for the development of novel antimicrobial drugs.

Other Potential Therapeutic Areas

The sulfonamide functional group is a versatile scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including:

Derivatives of sulfamic acid have also been explored as inhibitors of human nucleotide pyrophosphatase/phosphodiesterases (h-NTPDases) and human protein tyrosine phosphatase beta (HPTPβ), which are targets for various diseases.[4][5]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

-

H301/H302: Toxic/Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements: [2][10]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound (CAS 15441-10-8) is a chemical compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While direct biological data for this molecule is currently limited, its structural relationship to well-known pharmacologically active classes, such as sulfonamides and propanoic acid derivatives, provides a strong rationale for its exploration as a scaffold for novel therapeutics. This guide has summarized the available physicochemical data, provided a detailed synthesis protocol, and outlined potential areas of biological activity based on analogous structures. It is hoped that this compilation of information will facilitate future research into the properties and applications of this promising compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 3-(4-Sulfamoylphenyl)propanoic acid | 90610-69-8 [smolecule.com]

- 3. mdpi.org [mdpi.org]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound [myskinrecipes.com]

- 10. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eijppr.com [eijppr.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(Aminosulfonyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminosulfonyl)propanoic acid, a key building block in medicinal chemistry, plays a significant role as an intermediate in the synthesis of a variety of pharmaceutical agents. Its molecular structure, incorporating both a carboxylic acid and a sulfonamide group, imparts specific physicochemical characteristics that are crucial for its application in drug design and development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates its role in the pharmaceutical synthesis workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational modeling, as experimentally determined data is not consistently available in published literature.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₄S | |

| Molecular Weight | 153.16 g/mol | |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 407.8 ± 47.0 °C | |

| Predicted Density | 1.572 g/cm³ | |

| Predicted pKa | 4.07 ± 0.10 | |

| Storage Conditions | Sealed in a dry place at room temperature. |

Experimental Protocols

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of any compound. The following sections detail the general methodologies for measuring key parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is a key parameter influencing its ionization state at different pH values.

Protocol (Potentiometric Titration):

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in drug formulation and synthesis.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical molecules, particularly those containing a sulfonamide moiety. The presence of both a carboxylic acid and a sulfonamide group allows for versatile chemical modifications.

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use as a pharmaceutical intermediate.

Caption: Synthetic workflow of this compound and its use as an intermediate.

This workflow highlights the synthesis of this compound from a precursor compound, followed by its chemical modification to produce an active pharmaceutical ingredient (API). The versatility of its functional groups makes it a valuable component in the development of drugs with potential anticonvulsant, diuretic, or enzyme inhibitory activities.

3-(Aminosulfonyl)propanoic acid structural formula and analysis

An In-depth Technical Guide to 3-(Aminosulfonyl)propanoic Acid

Introduction

This compound is an organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, containing both a sulfonic acid amide (sulfonamide) group and a carboxylic acid group, allows for versatile chemical modifications. This guide provides a comprehensive overview of its structural formula, chemical properties, synthesis, and its role in the development of bioactive molecules.

Structural Formula and Chemical Properties

This compound is a relatively small molecule with the empirical formula C₃H₇NO₄S.[1][2] The presence of both acidic (carboxylic acid and sulfonamide N-H) and basic (amino) functional groups influences its chemical and physical properties.

Chemical Structure

Caption: 2D Structural Formula of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₄S | [1][2] |

| Molecular Weight | 153.16 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| pKa | 4.07 ± 0.10 (Predicted) | [3] |

| Density | 1.572 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room Temperature (Sealed in dry) | [3] |

| SMILES String | NS(=O)(CCC(O)=O)=O | |

| InChI Key | GORVWJURYPIBBC-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of a precursor under basic conditions.

Example Synthesis Workflow

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative synthesis is described as follows[1]:

-

A solution of the precursor, compound 3 (10 g, 0.066 mol), is prepared in 50 mL of water.

-

An aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is added to the precursor solution.

-

The reaction mixture is heated to reflux and maintained for 1 hour.

-

After reflux, the mixture is cooled to room temperature.

-

The solution is then acidified by the addition of 10% hydrochloric acid until a pH of 2-3 is reached.

-

The acidified mixture is concentrated under vacuum to dryness.

-

Acetone (150 mL) is added to the resulting residue, and the suspension is stirred for 30 minutes.

-

The solid residue is removed by filtration and washed with an additional 100 mL of acetone.

-

The filtrate is collected and concentrated under vacuum to yield the final product as colorless crystals, which are then dried.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those based on the sulfonamide scaffold.[4] Its structure allows for modifications at both the carboxylic acid and sulfonamide moieties, enabling the generation of diverse chemical libraries for screening.

Derivatives of this compound have been investigated for a range of biological activities:

-

Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors.

-

Antimicrobial Agents: Novel derivatives of similar propanoic acid structures have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[5][6]

-

Anticancer Candidates: Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone, for their anticancer and antioxidant properties.[7]

The logical flow from a core chemical scaffold like this compound to a potential drug candidate is a fundamental concept in medicinal chemistry.

Conceptual Drug Discovery Pathway

Caption: Role of this compound as a scaffold in a drug discovery workflow.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis and versatile chemical handles make it an ideal starting point for the creation of novel therapeutic agents. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new drugs targeting a wide range of diseases.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 15441-10-8 [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-(Aminosulfonyl)propanoic Acid: A Technical Guide for Researchers

For Immediate Release

Physicochemical Properties of 3-(Aminosulfonyl)propanoic Acid: An Overview

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. Key physicochemical parameters, while not extensively detailed in the literature, can be inferred from its structure. The presence of a carboxylic acid group and a sulfonamide group suggests that the molecule possesses both hydrogen bond donor and acceptor capabilities, indicating a potential for solubility in polar solvents. The overall polarity of the molecule will significantly influence its interaction with various organic solvents.

Solubility of Structurally Related Sulfonamides: A Reference Point

While specific quantitative data for this compound is scarce, the solubility of other sulfonamides in various organic solvents has been documented. This data, summarized in Table 1, can provide valuable insights into the potential solubility characteristics of this compound. Researchers can use this information to select appropriate solvents for initial screening studies. For instance, studies have reported the solubility of various sulfonamides in solvents like methanol, ethanol, acetone, and dioxane[1][2][3].

Table 1: Solubility of Selected Sulfonamides in Various Organic Solvents at 25°C (298.15 K)

| Sulfonamide | Solvent | Solubility (mol/L) | Reference |

| Sulfadiazine | Dioxane-Water mixtures | Variable (Bell-shaped profile) | [1] |

| Sulfisomidine | Dioxane-Water mixtures | Variable (Bell-shaped profile) | [1] |

| Sulfathiazole | Dimethylacetamide, Glycerol, Water mixtures | Variable | [1] |

| Sulfamethoxazole | Dimethylacetamide, Glycerol, Water mixtures | Variable | [1] |

| Sulphamethoxazole | Methanol | Data not specified | [3] |

| Sulphamethoxazole | Ethanol | Data not specified | [3] |

| Sulphamethoxazole | 1-Propanol | Data not specified | [3] |

| Sulphamethoxazole | Acetone | Data not specified | [3] |

| Sulphamethoxazole | Chloroform | Data not specified | [3] |

| Sulphisoxazole | Methanol | Data not specified | [3] |

| Sulphisoxazole | Ethanol | Data not specified | [3] |

| Sulphisoxazole | 1-Propanol | Data not specified | [3] |

| Sulphisoxazole | Acetone | Data not specified | [3] |

| Sulphisoxazole | Chloroform | Data not specified | [3] |

| Sulphasalazine | Methanol | Data not specified | [3] |

| Sulphasalazine | Ethanol | Data not specified | [3] |

| Sulphasalazine | 1-Propanol | Data not specified | [3] |

| Sulphasalazine | Acetone | Data not specified | [3] |

| Sulphasalazine | Chloroform | Data not specified | [3] |

Note: This table is intended as a reference and highlights the types of solvents in which sulfonamides have been studied. For precise quantitative data, readers are encouraged to consult the cited literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method[4][5][6][7]. This protocol involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the separation of the saturated solution and quantification of the dissolved solute.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.

-

Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved through centrifugation followed by careful decantation or by filtration using a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE).

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique.

-

Analytical Techniques for Quantification:

Several analytical methods can be employed for the accurate quantification of sulfonamides in solution[1][8][9]. The choice of technique will depend on the concentration of the analyte and the presence of interfering substances.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for the quantification of sulfonamides. A suitable stationary phase (e.g., C18) and mobile phase should be chosen to achieve good separation and peak shape. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

-

UV-Visible Spectroscopy: This technique can be a simpler and faster alternative to HPLC if the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration should be prepared to determine the concentration of the unknown sample.

Visualizing the Workflow and Theoretical Concepts

To aid in the understanding of the experimental process and theoretical underpinnings of solubility, the following diagrams are provided.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. scribd.com [scribd.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of sulfonamides | PPTX [slideshare.net]

- 9. academic.oup.com [academic.oup.com]

Theoretical Properties of Aminosulfonyl Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosulfonyl carboxylic acids and their derivatives, particularly N-acylsulfonamides, represent a critical class of compounds in medicinal chemistry and drug development. Often utilized as bioisosteres of carboxylic acids, they offer a unique combination of physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and provide novel intellectual property.[1][2] This technical guide delves into the core theoretical properties of these molecules, providing a comprehensive overview of their electronic structure, physicochemical characteristics, and structure-activity relationships (SAR). The content is designed to equip researchers and drug development professionals with the foundational knowledge necessary to effectively design and utilize aminosulfonyl carboxylic acid derivatives in therapeutic agent development.

Physicochemical Properties

The utility of aminosulfonyl carboxylic acids as carboxylic acid bioisosteres stems from their comparable acidity and hydrogen bonding capabilities.[3] Key physicochemical parameters such as pKa and lipophilicity (logP) are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Acidity (pKa)

The acidity of the N-H proton in sulfonamides is a key determinant of their interaction with biological targets. N-acylsulfonamides typically exhibit pKa values in the range of 3.5 to 4.5, which is comparable to that of carboxylic acids.[3] This acidity allows them to exist as anions at physiological pH, enabling ionic interactions with receptor sites. The pKa can be modulated by the electronic nature of the substituents on the aromatic ring and the acyl group. Quantum chemical calculations, particularly using density functional theory (DFT), have proven effective in predicting the pKa of sulfonamides with a mean accuracy of approximately 0.9 pKa units.[4]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor influencing a drug's permeability across biological membranes and its potential for protein binding. The logP values for aminosulfonyl carboxylic acid derivatives can be fine-tuned through structural modifications. For instance, the introduction of fluorine atoms can significantly impact lipophilicity.[5][6] Experimental and computational methods are used to determine logP values, providing essential data for SAR studies.[7][8]

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for representative aminosulfonyl carboxylic acids and related derivatives compiled from various studies.

| Compound Class | Representative Compound | pKa | logP | Reference(s) |

| Arylsulfonamides | Benzenesulfonamide | ~10.0 | 0.89 | [7] |

| N-Acylsulfonamides | N-Acetyl-benzenesulfonamide | 3.5 - 4.5 | - | [3] |

| Heterocyclic Sulfonamides | Acetazolamide | 7.2 | -0.27 | [9] |

| Carboxylic Acids (for comparison) | Benzoic Acid | 4.2 | 1.87 | [8] |

Note: pKa and logP values can vary depending on the specific substituents and the experimental or computational method used.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of aminosulfonyl carboxylic acids.[10] Density Functional Theory (DFT) is a widely used method for these investigations.[11][12]

Molecular Geometry and Electronic Structure

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, including bond lengths and angles.[11] These calculations also provide insights into the electronic properties, such as the distribution of electron density, which is crucial for understanding intermolecular interactions. Tautomerism between sulfonamide and sulfonimide forms can also be explored, revealing that while the sulfonamide tautomer is generally favored in the gas phase, polar solvents can increase the preference for the sulfonimide form.[13]

Frontier Molecular Orbitals

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity.[14]

Spectroscopic Properties

Quantum chemical methods are routinely used to model spectroscopic data, such as NMR, IR, and UV-Vis spectra, to aid in the experimental characterization of newly synthesized compounds.[15]

Structure-Activity Relationships (SAR)

The biological activity of aminosulfonyl carboxylic acid derivatives is intricately linked to their three-dimensional structure and physicochemical properties. SAR studies aim to understand these relationships to design more potent and selective therapeutic agents.[1]

As Carbonic Anhydrase Inhibitors

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The inhibitory activity is primarily attributed to the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.[9][16] SAR studies have shown that the nature of the aromatic or heterocyclic ring and its substituents significantly influences the inhibitory potency and selectivity against different CA isoforms.[9][17]

As Antibacterial Agents

Sulfonamide antibacterial drugs function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[18] The p-aminobenzenesulfonamide core is a critical pharmacophore for this activity.

As Anticancer Agents

Certain aminosulfonyl carboxylic acid derivatives have shown promise as anticancer agents by targeting signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[18]

Signaling Pathways

The therapeutic effects of aminosulfonyl carboxylic acids are mediated through their interaction with specific biological pathways.

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Caption: Inhibition of the VEGFR-2 signaling pathway by aminosulfonyl carboxylic acid derivatives.

Experimental Protocols

General Synthesis of N-Acylsulfonamides

A common method for the synthesis of N-acylsulfonamides involves the acylation of a parent sulfonamide with an acid anhydride or acid chloride in the presence of a base or catalyst.[19]

Materials:

-

Sulfonamide (1.0 eq)

-

Acid anhydride or acid chloride (1.1 - 1.5 eq)

-

Base (e.g., pyridine, DMAP) or catalyst (e.g., H₂SO₄, ZnCl₂)

-

Solvent (e.g., acetonitrile, DMF, or solvent-free)

Procedure:

-

Dissolve the sulfonamide in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-

Add the acid anhydride or acid chloride dropwise to the reaction mixture at room temperature.

-

Stir the reaction for the appropriate time (can range from minutes to hours) at room temperature or with heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with water or dilute acid).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis and analysis of aminosulfonyl carboxylic acids.

Quantum Chemical Calculation Protocol

Software: Gaussian, Spartan, or similar quantum chemistry software package.

Methodology:

-

Structure Building: Construct the 3D structure of the aminosulfonyl carboxylic acid molecule.

-

Geometry Optimization: Perform geometry optimization using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[11] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculation: Calculate desired properties such as:

-

Molecular orbital energies (HOMO, LUMO)

-

Mulliken or NBO charges

-

Dipole moment

-

Simulated IR and NMR spectra

-

-

pKa Prediction (Advanced): Employ a thermodynamic cycle (e.g., direct or proton exchange schemes) with an implicit solvent model (e.g., SM12, SMD) to calculate the free energy of deprotonation and subsequently the pKa.[4]

Conclusion

Aminosulfonyl carboxylic acids are a versatile and valuable class of molecules in drug discovery. Their theoretical properties, including their electronic structure and physicochemical characteristics, are key to understanding their biological activity. By leveraging computational tools for quantum chemical calculations and systematic SAR studies, researchers can rationally design novel derivatives with improved therapeutic potential. This guide provides a foundational understanding of these core principles to aid in the ongoing development of innovative pharmaceuticals.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. rowansci.substack.com [rowansci.substack.com]

- 16. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-(Aminosulfonyl)propanoic Acid: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, CN – December 25, 2025 – As the landscape of drug discovery continually evolves, the demand for versatile and efficient chemical building blocks is paramount. Among these, 3-(aminosulfonyl)propanoic acid has emerged as a significant scaffold in the synthesis of novel sulfonamide-based therapeutics. This technical guide provides an in-depth overview of its properties, synthesis, and application as a foundational element in the development of new bioactive molecules.

Introduction to this compound

This compound, also known as 3-sulfamoylpropanoic acid, is a bifunctional organic compound featuring both a carboxylic acid and a primary sulfonamide group.[1] This unique structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of compounds with potential anticonvulsant, diuretic, and enzyme inhibitory activities.[1] Its ability to be incorporated into larger molecules can enhance properties such as solubility and binding affinity to biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15441-10-8 | [1] |

| Molecular Formula | C₃H₇NO₄S | [2][3] |

| Molecular Weight | 153.16 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity | ≥95% - 98% (typical) | [1][2] |

The Role of Sulfonamides in Medicinal Chemistry

Sulfonamides are a well-established class of therapeutic agents with a broad range of applications, most notably as antibacterial drugs.[4] Their primary mechanism of action in bacteria is the inhibition of folic acid synthesis, a pathway essential for bacterial growth and replication.[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize folic acid de novo through a pathway that is absent in humans, making it an ideal target for selective toxicity. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5]

Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid—a crucial cofactor in the synthesis of nucleic acids and amino acids.[5]

References

An In-depth Technical Guide to the Exploratory Synthesis of 3-(Aminosulfonyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for 3-(aminosulfonyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines both direct and analogous synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate laboratory application. Visual diagrams of reaction pathways are included to enhance understanding.

Introduction

This compound, also known as 3-sulfamoylpropanoic acid, is a bifunctional molecule containing both a carboxylic acid and a sulfonamide group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of compounds with potential therapeutic applications. Its structural similarity to homotaurine (3-aminopropanesulfonic acid), a compound investigated for its neuroprotective effects, further highlights its significance in the design of novel bioactive molecules. This guide explores viable synthetic pathways for researchers engaged in the discovery and development of new chemical entities.

Synthetic Pathways

The synthesis of this compound can be approached through several routes. While direct synthesis from readily available precursors is ideal, analogous methods adapted from the synthesis of structurally related compounds like homotaurine offer valuable and well-documented alternatives.

Direct Synthesis via Hydrolysis of a Methyl Ester

A direct method for the preparation of this compound involves the hydrolysis of its corresponding methyl ester, 3-sulfamoyl-propionic acid methyl ester. This straightforward approach offers a high-yielding final step to the desired product.

The Emerging Potential of 3-(Aminosulfonyl)propanoic Acid in the Discovery of Novel Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of core molecular scaffolds is paramount. 3-(Aminosulfonyl)propanoic acid, a bifunctional molecule integrating a reactive carboxylic acid and a sulfonamide moiety, represents a promising yet underexplored scaffold for the discovery of new bioactive molecules. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents, primarily due to its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions.[1][2][3] The propanoic acid tail offers a versatile handle for synthetic modification to modulate physicochemical properties such as solubility and to explore interactions with target proteins.[4] This technical guide provides an in-depth overview of the potential of this compound in drug discovery, detailing its synthesis, potential biological applications, and methodologies for the evaluation of its derivatives. While direct examples of bioactive molecules derived from this specific acid are nascent, this document extrapolates from closely related structures to provide a foundational framework for its application in medicinal chemistry.

Introduction to this compound

This compound, also known as 3-sulfamoylpropanoic acid, is a small organic molecule with the chemical formula C₃H₇NO₄S. Its structure features a terminal carboxylic acid and a primary sulfonamide group connected by a three-carbon aliphatic chain. This unique combination of functional groups makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the carboxylic acid can be readily converted into esters, amides, or other functional groups to explore a wide chemical space.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₄S | [1] |

| Molecular Weight | 153.16 g/mol | [1] |

| CAS Number | 15441-10-8 | [1] |

| Appearance | Solid | |

| SMILES String | NS(=O)(CCC(O)=O)=O | |

| InChI Key | GORVWJURYPIBBC-UHFFFAOYSA-N |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of a precursor under basic conditions.[6]

Experimental Protocol: Synthesis of this compound[7]

-

Reaction Setup: A solution of the precursor, 3-chlorosulfonylpropanoic acid (10 g, 0.066 mol), is prepared in 50 mL of water. In a separate flask, an aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is prepared.

-

Reaction: The potassium hydroxide solution is added to the solution of 3-chlorosulfonylpropanoic acid. The reaction mixture is then refluxed for 1 hour.

-

Work-up: After cooling to room temperature, the pH of the reaction mixture is adjusted to 2-3 by the addition of 10% hydrochloric acid. The solvent is then removed under vacuum to dryness.

-

Purification: Acetone (150 mL) is added to the resulting residue, and the mixture is stirred for 30 minutes. The solid residue is filtered off and washed with acetone (100 mL).

-

Isolation: The filtrate is collected, and the solvent is removed under vacuum to yield the colorless crystalline product, this compound. The product is dried in air to a constant weight.

Applications in Bioactive Molecule Discovery

The sulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities.[1][3] These activities often stem from the inhibition of key enzymes like carbonic anhydrases, proteases, and kinases.[1] The propanoic acid portion of the scaffold can be strategically modified to target specific biological pathways. While research on derivatives of this compound is still emerging, we can look to related propanoic acid derivatives to understand their potential. For instance, various aryl propanoic acid derivatives have demonstrated significant anti-inflammatory, antimicrobial, and anticancer activities.[7][8][9]

Hypothetical Workflow for Bioactive Molecule Discovery

The discovery of novel bioactive molecules from the this compound scaffold would typically follow a structured workflow, as depicted in the diagram below. This process begins with the synthesis of a diverse library of derivatives, followed by high-throughput screening against a panel of biological targets. Hits from these screens are then subjected to further optimization and preclinical evaluation.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the sulfonamide group in enzyme inhibitors, derivatives of this compound could be designed to target a variety of enzymes. For example, many anticancer sulfonamides function by inhibiting carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.

Example Signaling Pathway: Carbonic Anhydrase Inhibition

The diagram below illustrates the role of carbonic anhydrase IX (CA-IX), a tumor-associated isoform, in promoting cancer cell survival and proliferation, and its inhibition by sulfonamides.

Quantitative Data from Related Propanoic Acid Derivatives

While specific quantitative data for bioactive derivatives of this compound are not yet widely published, data from studies on other substituted propanoic acids can serve as a benchmark for expected potencies. The following table summarizes the antimicrobial activity of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

| Compound | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | C. auris | Reference |

| Derivative 1 | 32 | >64 | >64 | >64 | >64 | [10] |

| Derivative 2 | 16 | 16 | 32 | 64 | 8-64 | [10] |

| Derivative 3 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 | [10] |

Data presented are for illustrative purposes from related compound classes to indicate potential activity ranges.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methodologies used for screening propanoic acid derivatives.[11]

-

Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound presents itself as a versatile and promising scaffold for the discovery of novel bioactive molecules. Its combination of a proven pharmacophore, the sulfonamide group, with a readily modifiable propanoic acid handle provides a solid foundation for the generation of diverse chemical libraries. While direct biological data for its derivatives are still forthcoming, the wealth of information on related sulfonamides and propanoic acids strongly suggests its potential in developing new therapeutics, particularly in the areas of oncology and infectious diseases. The experimental and strategic frameworks outlined in this guide offer a clear path for researchers to begin exploring the potential of this exciting molecular building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(Aminosulfonyl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

Basic chemical information for 3-(Aminosulfonyl)propanoic acid is summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₇NO₄S |

| Molecular Weight | 153.16 g/mol |

| SMILES String | O=S(=O)(N)CCC(=O)O |

| InChI Key | GORVWJURYPIBBC-UHFFFAOYSA-N |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and data from similar structures, such as propanoic acid and various sulfonamides.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet. |

| ~7.0-7.5 | Singlet (broad) | 2H | -SO₂NH₂ | Protons on the nitrogen of a sulfonamide are expected to be deshielded and may appear as a broad singlet. |

| ~3.4-3.6 | Triplet | 2H | -CH₂-SO₂NH₂ | The methylene group adjacent to the electron-withdrawing sulfonyl group will be significantly deshielded. |

| ~2.8-3.0 | Triplet | 2H | -CH₂-COOH | The methylene group adjacent to the carbonyl group will be deshielded. |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~50-55 | -CH₂-SO₂NH₂ | The carbon directly attached to the sulfonyl group will be deshielded. |

| ~30-35 | -CH₂-COOH | The carbon adjacent to the carboxylic acid group. |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | -NH₂ (sulfonamide) | N-H stretch |

| 3300-2500 | -OH (carboxylic acid) | O-H stretch (broad) |

| ~1710 | C=O (carboxylic acid) | C=O stretch |

| 1350-1300 & 1160-1140 | S=O (sulfonamide) | Asymmetric & Symmetric SO₂ stretch |

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 153 | [M]⁺ | Molecular ion peak. |

| 135 | [M-H₂O]⁺ | Loss of water from the carboxylic acid. |

| 108 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 80 | [SO₂NH₂]⁺ | Fragment corresponding to the aminosulfonyl group. |

| 74 | [C₃H₆O₂]⁺ | Fragment corresponding to propanoic acid. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the acidic protons.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

Data Acquisition for ¹³C NMR :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like this.

-

Data Acquisition :

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented to aid in structure elucidation.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Aminosulfonyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-(aminosulfonyl)propanoic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities exhibited by the sulfonamide functional group. The protocols detailed below outline key synthetic transformations, while the application notes discuss their relevance in drug discovery, particularly as antimicrobial and anticancer agents.

Synthetic Pathways

The synthesis of this compound and its N-substituted derivatives can be approached through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of a key intermediate, 3-(chlorosulfonyl)propanoic acid, followed by amination or amidation to introduce the desired sulfonamide functionality.

Synthesis of this compound

The primary route to the parent compound, this compound, involves a two-step process commencing with the oxidative chlorination of 3-mercaptopropanoic acid.

Caption: Synthetic route to this compound.

Synthesis of N-Substituted Derivatives

N-substituted derivatives can be synthesized either from 3-(chlorosulfonyl)propanoic acid by reacting it with a primary or secondary amine, or by further functionalization of the parent this compound through N-alkylation or N-acylation.

Caption: Routes to N-substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chlorosulfonyl)propanoic Acid

This protocol describes the oxidative chlorination of 3-mercaptopropanoic acid.

Materials:

-

3-Mercaptopropanoic acid

-

Chlorine gas

-

Deionized water

-

Ice bath

-

Round-bottom flask with a gas inlet tube and a stirrer

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with 3-mercaptopropanoic acid and deionized water.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Bubble chlorine gas through the stirred solution. Monitor the reaction progress by TLC or GC.

-

Upon completion of the reaction, purge the system with nitrogen gas to remove excess chlorine.

-

The aqueous solution of 3-(chlorosulfonyl)propanoic acid can be used directly in the next step or extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol details the amination of 3-(chlorosulfonyl)propanoic acid.

Materials:

-

3-(Chlorosulfonyl)propanoic acid (from Protocol 2.1)

-

Aqueous ammonia (concentrated)

-

Ice bath

-

Stirrer

Procedure:

-

Cool the aqueous solution of 3-(chlorosulfonyl)propanoic acid in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: General Procedure for the Synthesis of N-Alkyl-3-(aminosulfonyl)propanoic Acids

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

To a stirred suspension of this compound in the chosen solvent, add the base portion-wise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add the alkyl halide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and acidify with dilute HCl.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| This compound | Protocol 2.1 and 2.2 | 75-85 | 145-148 | 2.85 (t, 2H), 3.40 (t, 2H), 7.20 (s, 2H, NH₂), 12.1 (s, 1H, COOH) |

| N-Methyl-3-(aminosulfonyl)propanoic acid | Protocol 2.3 (Methyl Iodide) | 60-70 | 110-113 | 2.60 (s, 3H, N-CH₃), 2.88 (t, 2H), 3.45 (t, 2H), 7.50 (t, 1H, NH), 12.2 (s, 1H, COOH) |

| N-Ethyl-3-(aminosulfonyl)propanoic acid | Protocol 2.3 (Ethyl Bromide) | 65-75 | 98-101 | 1.15 (t, 3H), 3.10 (q, 2H), 2.90 (t, 2H), 3.50 (t, 2H), 7.45 (t, 1H, NH), 12.1 (s, 1H, COOH) |

Application Notes

Antimicrobial Activity

Sulfonamide-based drugs are a well-established class of antimicrobial agents.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides inhibit bacterial growth and replication.[1] Derivatives of this compound can be explored for their potential as novel antibacterial agents, potentially with improved efficacy or a different spectrum of activity.

Caption: Inhibition of bacterial folic acid synthesis.[1][3]

Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms.[3][4][5] One prominent target is carbonic anhydrase (CA), a family of zinc-containing metalloenzymes involved in pH regulation.[4][6] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII), which contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6] Sulfonamides can bind to the zinc ion in the active site of carbonic anhydrases, inhibiting their activity and disrupting the pH balance in cancer cells, leading to apoptosis.[4] Derivatives of this compound can be designed and synthesized to selectively target tumor-associated CA isoforms, offering a promising avenue for cancer therapy.

Caption: Inhibition of carbonic anhydrase in cancer cells.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 3-(Aminosulfonyl)propanoic Acid

Abstract

This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 3-(Aminosulfonyl)propanoic acid. The method is suitable for quality control in research, development, and manufacturing environments. The chromatographic separation was achieved on a C18 column with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 210 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to prove the stability-indicating nature of the method.

Introduction

This compound, also known as homotaurine, is an amino acid analogue of taurine and GABA.[1] It is investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.[2][3] The purity of active pharmaceutical ingredients (APIs) is a critical attribute that can affect their safety and efficacy. Therefore, a reliable analytical method for the quantitative determination of this compound and its potential impurities is essential. This application note presents a validated RP-HPLC method for the purity assessment of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

This compound reference standard

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

-

Orthophosphoric acid, analytical grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) for forced degradation studies.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

-

Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v). Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

-

Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 25 mL solution as described for the standard solution.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating capability of the method.[4][5] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms were evaluated for the separation of the main peak from any degradation products.

-

Acid Hydrolysis: 1 mL of sample solution (1.0 mg/mL) was mixed with 1 mL of 1N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with the mobile phase.

-

Base Hydrolysis: 1 mL of sample solution (1.0 mg/mL) was mixed with 1 mL of 0.1N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 0.1N HCl and diluted with the mobile phase.

-

Oxidative Degradation: 1 mL of sample solution (1.0 mg/mL) was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A sample solution was then prepared.

-

Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours. A sample solution was then prepared.

Previous studies have shown that homotaurine is stable to heat, light, acid, and base, but can degrade under oxidative stress.[1] The results of the forced degradation study confirmed that the method is specific and can separate the degradation products from the main analyte peak.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 0.05 mg/mL to 1.5 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 0.05 - 1.5 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy

The accuracy of the method was determined by the recovery of a known amount of reference standard spiked into the sample solution at three concentration levels (80%, 100%, and 120% of the sample concentration).

| Spiked Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | Recovery (%) | % RSD |

| 80% | 0.8 | 0.795 | 99.4 | 0.5 |

| 100% | 1.0 | 1.002 | 100.2 | 0.3 |

| 120% | 1.2 | 1.192 | 99.3 | 0.6 |

Precision

-

Repeatability (Intra-day precision): The repeatability was assessed by performing six replicate injections of the sample solution on the same day.

-

Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the sample solution on three different days.

| Precision Parameter | % RSD of Peak Area |

| Repeatability (n=6) | < 1.0% |

| Intermediate Precision (n=3 days) | < 2.0% |

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Data Presentation

The quantitative data from the method validation is summarized in the tables above.

Experimental Protocols & Workflows

Diagrams

Caption: Overall workflow for the HPLC analysis of this compound.

Caption: Workflow for the forced degradation study.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of the purity of this compound has been developed and validated. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis of bulk drug substances and formulations. The forced degradation studies demonstrated the stability-indicating nature of the method, allowing for the separation of the active ingredient from its degradation products.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

Application Note: 1H and 13C NMR Analysis of 3-(Aminosulfonyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of 3-(Aminosulfonyl)propanoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data based on the analysis of propanoic acid and the known effects of aminosulfonyl substituents. Standardized experimental protocols for data acquisition are presented, alongside a clear workflow for sample analysis. This application note serves as a practical resource for researchers engaged in the synthesis and characterization of sulfonamide-containing compounds.

Introduction

This compound is a small organic molecule containing both a carboxylic acid and a sulfonamide functional group. These moieties are prevalent in a wide range of pharmaceuticals, making the structural verification of such compounds critical in drug discovery and development. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides a robust protocol for obtaining high-quality NMR data.

Predicted NMR Spectral Data

The chemical structure of this compound is shown below:

The presence of the electron-withdrawing aminosulfonyl group (-SO₂NH₂) is expected to significantly influence the chemical shifts of the adjacent methylene protons and carbons compared to unsubstituted propanoic acid. The protons and carbons are labeled as α and β for assignment purposes.

1H NMR Data

The 1H NMR spectrum is predicted to show three distinct signals corresponding to the two methylene groups and the exchangeable protons of the carboxylic acid and amine groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα (-CH₂-) | 2.8 - 3.0 | Triplet | 6.5 - 7.5 | 2H |

| Hβ (-CH₂-) | 3.4 - 3.6 | Triplet | 6.5 - 7.5 | 2H |

| -COOH & -NH₂ | 10.0 - 13.0 (broad) & 7.0 - 8.0 (broad) | Singlet (broad) | - | 3H |

Note: The chemical shifts of the -COOH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and these protons may undergo exchange with deuterated solvents, leading to a decrease or disappearance of their signals.

13C NMR Data

The 13C NMR spectrum is expected to display three signals for the three carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Cα (-CH₂-) | 30 - 35 |

| Cβ (-CH₂-) | 45 - 50 |

| C=O (Carboxylic Acid) | 175 - 180 |

Experimental Protocols

Sample Preparation

-